AChE Inhibitory Potency of 2-HAP Hydrazone Derivatives: A Direct Comparison with Euparin-Based Compounds
While 2-hydroxy acetophenone hydrazone derivatives themselves are active AChE inhibitors, they are less potent than hydrazone derivatives of the structurally similar natural compound euparin. This provides a clear benchmark for understanding the activity of the 2-HAP scaffold in a biologically relevant context [1].
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | Ortho hydroxy acetophenone hydrazones (general class) |
| Comparator Or Baseline | Euparin-based hydrazone derivatives (Compounds 5 and 7) |
| Quantified Difference | Euparin-based compounds achieved IC50 values of 22 nM and 14 nM, respectively, and were described as 'less effective than' the euparin-based compounds [1]. |
| Conditions | In vitro assay using a modified Ellman's spectrophotometric approach. |
Why This Matters
This data positions the 2-HAP scaffold within a known activity range for AChE inhibition, enabling researchers to select it as a starting point for further optimization and SAR studies against a validated benchmark.
- [1] J. Mol. Struct. 2023. Design, synthesis, biological evaluation, and molecular docking of euparin and 2‑hydroxy acetophenone hydrazone derivatives as potential AchE inhibitors. View Source
